![molecular formula C20H25ClN2O B14015699 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride CAS No. 23226-16-6](/img/structure/B14015699.png)
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is a chemical compound with a complex structure that includes an indole core, a dimethylamino group, and a propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride typically involves multiple steps. One common method involves the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate, followed by dehydration to yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as a carboxyl-activating agent, facilitating the formation of amide bonds by creating an activated ester leaving group. This process involves the formation of a tetrahedral intermediate, which collapses to release a urea byproduct and form the desired amide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): This compound is similar in structure and function, commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct removal properties.
Uniqueness
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in various fields. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
23226-16-6 |
|---|---|
Molekularformel |
C20H25ClN2O |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(14-9-15-21(2)3)17-12-7-8-13-18(17)22(19(20)23)16-10-5-4-6-11-16;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
InChI-Schlüssel |
GKPVTQYKOFCJIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


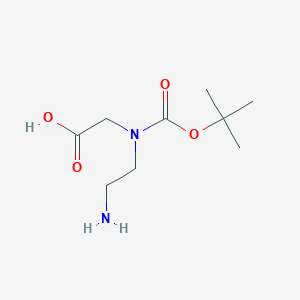
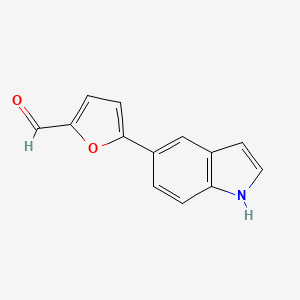
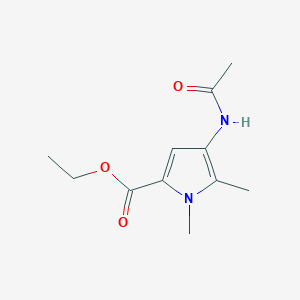
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
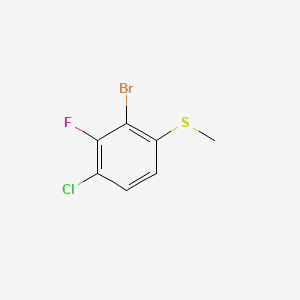
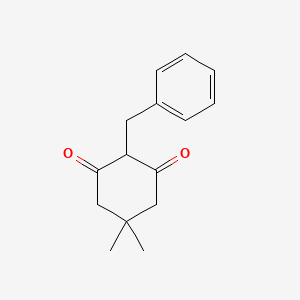
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
